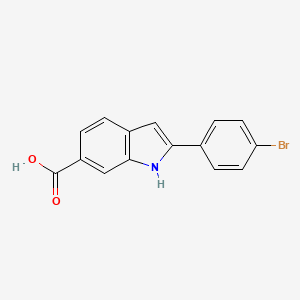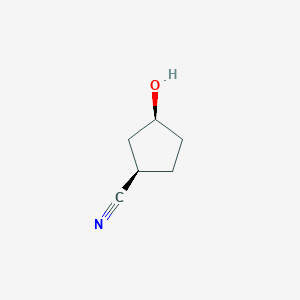
(1R,3S)-3-hydroxycyclopentane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-hydroxycyclopentane-1-carbonitrile is a chiral organic compound with the molecular formula C6H9NO It features a cyclopentane ring substituted with a hydroxyl group at the 3-position and a nitrile group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-hydroxycyclopentane-1-carbonitrile typically involves the use of chiral sources and asymmetric synthesis techniques. One common method involves the asymmetric cycloaddition reaction of cyclopentadiene with an N-acyl hydroxylamine compound, which serves as the chiral inducer. This reaction constructs the two chiral centers of the target product. The reaction conditions are generally mild, and the process is suitable for large-scale industrial production due to its high atom economy and low production cost .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-hydroxycyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated cyclopentane derivatives.
Scientific Research Applications
(1R,3S)-3-hydroxycyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a chiral building block in the synthesis of biologically active compounds.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (1R,3S)-3-hydroxycyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-hydroxycyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
(1R,3S)-3-amino-1-cyclopentanol: Contains an amino group instead of a nitrile group.
Uniqueness
(1R,3S)-3-hydroxycyclopentane-1-carbonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the cyclopentane ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
(1R,3S)-3-hydroxycyclopentane-1-carbonitrile |
InChI |
InChI=1S/C6H9NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-3H2/t5-,6+/m1/s1 |
InChI Key |
CBYFMEDJHNTXQX-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C#N)O |
Canonical SMILES |
C1CC(CC1C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090120.png)
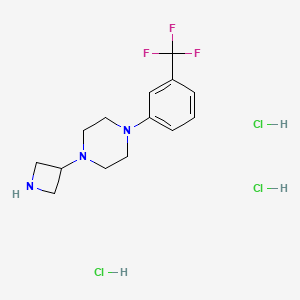
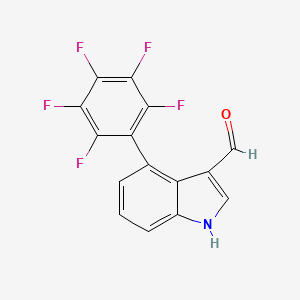
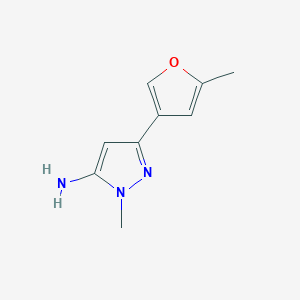
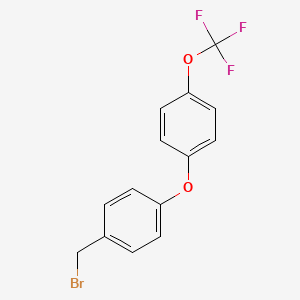
![5-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13090155.png)

![exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13090161.png)

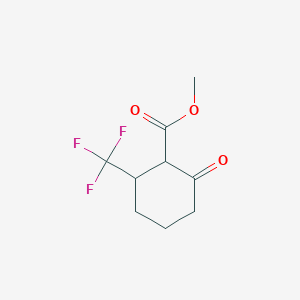
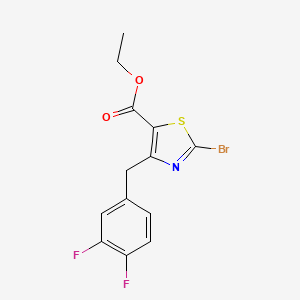
![2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid](/img/structure/B13090169.png)
